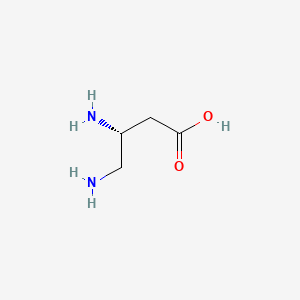

(R)-3,4-Diaminobutyric acid

Description

Classification as a Nonnatural Amino Acid in Academic Contexts

In the field of biochemistry, amino acids are broadly categorized as proteinogenic or non-proteinogenic. Proteinogenic amino acids are the 22 specific amino acids that are naturally encoded by an organism's genome for protein synthesis. wikipedia.org In contrast, non-proteinogenic amino acids are not encoded in the genetic code for protein assembly, although over 140 are known to occur naturally in proteins through post-translational modification, while thousands more exist in nature or can be created in a laboratory. wikipedia.org

(R)-3,4-Diaminobutyric acid falls into the category of non-proteinogenic, or "unnatural," amino acids. tcichemicals.comsigmaaldrich.com This classification is based on its absence from the standard set of genetically encoded amino acids. Its isomers and derivatives, such as D-2,4-Diaminobutyric acid and L-2,4-Diaminobutyric acid, are also explicitly referred to as non-proteinogenic or unnatural amino acids in scientific literature and by chemical suppliers. tcichemicals.comsigmaaldrich.comontosight.ai These compounds serve as important tools and building blocks in chemical and biological research precisely because their structures differ from the common amino acids.

Overview of its Emergence in Advanced Organic Chemistry and Chemical Biology

The utility of this compound in advanced chemical research stems from its status as a chiral building block. Its defined stereochemistry and multiple functional groups make it a valuable starting material for the synthesis of more complex, stereochemically-defined molecules.

Several synthetic routes to this compound and its derivatives have been developed. For instance, a process has been described for its preparation starting from D-aspartic acid, which has the same stereochemical configuration as the desired product. google.comglobalauthorid.com This method is considered advantageous for industrial applications due to the types of reactants used and the potential to avoid purification of intermediate products. google.com

In the realm of synthetic methodology, research has focused on creating derivatives of diaminobutyric acid. One such study reports a copper-catalyzed diamination of terminal olefins to produce 3,4-diaminobutanoic acid derivatives. researchgate.net Furthermore, highly diastereoselective methods have been developed for synthesizing β-substituted-α,γ-diaminobutyric acids. cancer.gov These methods, such as the Michael addition of chiral tricyclic iminolactones to nitroalkenes, can achieve excellent yields and diastereoselectivities. cancer.gov The resulting Michael adducts can then be converted into the desired β-substituted-α,γ-diaminobutyric acids. cancer.gov

The broader family of diaminobutyric acids has shown significance in chemical biology. For example, L-2,4-diaminobutyric acid is a crucial intermediate in the biosynthesis of ectoine, a compatible solute that acts as a chemical chaperone to protect proteins and cells from stress. nih.gov The enzyme L-2,4-diaminobutyrate acetyltransferase specifically acts on this substrate, highlighting the importance of the diaminobutyrate scaffold in biological pathways. nih.gov The ability to synthesize specific stereoisomers like this compound allows researchers to probe and manipulate such biological systems and to build novel bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(3R)-3,4-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 |

InChI Key |

XQKAYTBBWLDCBB-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](CN)N)C(=O)O |

Canonical SMILES |

C(C(CN)N)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthesis of R 3,4 Diaminobutyric Acid

Enzymatic Desymmetrization Strategies

Enzymatic desymmetrization has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. This approach utilizes the inherent stereoselectivity of enzymes to differentiate between two prochiral groups in a symmetrical substrate, leading to the formation of a chiral product.

Lipase-Mediated Approaches (e.g., Candida antarctica Lipase B)

Lipases, particularly Lipase B from Candida antarctica (CAL-B), have proven to be exceptionally versatile and efficient catalysts in organic synthesis. sci-hub.sedoi.org CAL-B is renowned for its broad substrate scope, stability in organic solvents, and high regio- and enantioselectivity. researchgate.net One of the notable applications of CAL-B is in the desymmetrization of prochiral diesters through aminolysis or ammonolysis.

A key example is the synthesis of (R)-3,4-diaminobutanoic acid starting from dimethyl 3-(benzylamino)glutarate. nih.gov In this process, CAL-B catalyzes the highly selective ammonolysis of one of the two ester groups of the glutarate derivative. nih.gov This enzymatic step yields an enantiopure monoamide with high efficiency. nih.gov The resulting monoamide serves as a valuable intermediate that can be further converted into the target molecule, (R)-3,4-diaminobutanoic acid. nih.gov The robustness of CAL-B allows for its use in various reaction media, including organic solvents and ionic liquids, making it a highly practical biocatalyst for industrial applications. sci-hub.sedoi.org

The catalytic action of lipases like CAL-B involves a serine-histidine-aspartate catalytic triad (B1167595) within the enzyme's active site. researchgate.net The enzyme's ability to distinguish between enantiotopic groups is attributed to the specific three-dimensional arrangement of this active site, which preferentially binds one of the prochiral centers of the substrate. researchgate.net

Substrate Specificity and Enantiopurity in Enzymatic Routes

The success of enzymatic desymmetrization hinges on the substrate specificity of the chosen enzyme and its ability to yield products with high enantiomeric excess (ee). The enantioselectivity of enzymes like CAL-B is not absolute and can be influenced by the structure of the substrate. rsc.org For instance, in the resolution of racemic amines, the nature of the acyl donor and the amine's substituents can significantly impact the efficiency and selectivity of the lipase-catalyzed acylation. doi.org

In the context of synthesizing (R)-3,4-diaminobutyric acid precursors, the choice of the starting diester and the protecting group on the nitrogen atom are critical factors. The enzymatic ammonolysis of dimethyl 3-(benzylamino)glutarate, for example, proceeds with high enantioselectivity, demonstrating the excellent recognition of this specific substrate by CAL-B. nih.gov The resulting monoamide is obtained in an enantiopure form, which is crucial for the subsequent synthesis of the final product without the need for tedious chiral separations. nih.gov

Chemoenzymatic and Chemical Synthetic Routes

While enzymatic methods offer significant advantages in terms of selectivity, chemoenzymatic and purely chemical routes provide alternative and often complementary strategies for the synthesis of this compound.

Synthesis from Aspartic Acid Precursors (e.g., D- and L-Aspartic Acid)

Aspartic acid, a readily available and inexpensive chiral building block, serves as an excellent starting material for the synthesis of this compound. Both D- and L-aspartic acid can be utilized, offering flexibility in the synthetic design.

A common strategy involves the selective reduction of one of the carboxylic acid groups of a suitably protected aspartic acid derivative. For instance, the synthesis can commence from N-protected aspartic acid, where one carboxyl group is esterified. The free carboxyl group can then be converted to an amide, which is subsequently reduced to the corresponding amine. This transformation effectively converts the aspartic acid framework into a 3,4-diaminobutyric acid structure. The stereochemistry at the alpha-carbon of the starting aspartic acid dictates the stereochemistry of the final product. Therefore, starting from D-aspartic acid provides a direct route to this compound derivatives.

Alternatively, a Hofmann rearrangement of an amide derived from aspartic acid can be employed to introduce the second amino group. acs.org This classical reaction provides a reliable method for the conversion of amides to amines with one less carbon atom, which, in the context of a protected aspartic acid derivative, leads to the formation of a 3,4-diaminobutyric acid scaffold. acs.org

Role of this compound in Peptide Synthesis and as a Chemical Intermediate

This compound is a valuable building block in the construction of modified peptides and peptidomimetics. Its unique structure, featuring both alpha- and beta-amino groups, allows for the creation of novel peptide backbone architectures. When incorporated into a peptide chain, the this compound residue can introduce conformational constraints and alter the biological activity and stability of the resulting peptide.

A significant application of this compound is as a "turn unit" in the design of hairpin polyamides. researchgate.net These molecules are designed to bind to the minor groove of DNA with high affinity and sequence specificity. The this compound moiety can serve as a linker between two antiparallel polyamide strands, and its stereochemistry and substitution pattern can influence the DNA-binding affinity and cellular uptake of the conjugate. researchgate.net For instance, replacing the standard (R)-2,4-diaminobutyric acid turn with an acetylated this compound has been shown to maintain or even enhance biological activity at lower concentrations. researchgate.net

Beyond its role in peptide and polyamide synthesis, this compound and its derivatives are versatile chemical intermediates. The two amino groups and the carboxylic acid functionality provide multiple points for chemical modification, enabling the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures.

Role in Molecular Recognition and Supramolecular Architecture

Design and Incorporation into Hairpin Polyamide Turn Units

Hairpin polyamides are a class of programmable, sequence-specific DNA-binding small molecules. researchgate.net Their structure consists of two antiparallel strands of aromatic amino acids, typically N-methylpyrrole (Py) and N-methylimidazole (Im), linked by a flexible turn unit. researchgate.netsci-hub.se The sequence of these aromatic rings dictates the DNA sequence that the polyamide will bind to with high affinity and specificity. sci-hub.se The turn unit plays a crucial role in enforcing the hairpin conformation necessary for DNA binding. researchgate.net

The introduction of (R)-3,4-diaminobutyric acid into the turn unit of hairpin polyamides creates a novel β-amino-γ-turn motif. nih.govacs.org This distinguishes it from the more conventional γ-aminobutyric acid (γ-turn) and (R)-2,4-diaminobutyric acid (α-amino-γ-turn) linkers. nih.govcaltech.edu In this arrangement, the amino group is positioned at the β-carbon of the butyric acid backbone, leading to a unique stereochemical presentation within the DNA minor groove. nih.govnih.gov A library of hairpin polyamides incorporating this β-amino-γ-turn has been synthesized to investigate its impact on DNA recognition. nih.govcaltech.edunih.gov

The stereochemistry of the turn unit significantly influences the conformation of the hairpin polyamide and its interaction with DNA. figshare.com The (R)-configuration of 3,4-diaminobutyric acid directs the β-amino group in a specific orientation that has been found to be favorable for DNA binding in many sequence contexts. nih.gov Structural studies suggest that this unique stereochemical presentation of the chiral β-amino moiety is directed up and out of the floor of the minor groove. nih.govoup.com This positioning minimizes steric clashes with the DNA and can even provide a handle for further chemical modifications. nih.govfigshare.com In contrast, the opposite enantiomer, (S)-3,4-diaminobutyric acid, can lead to different binding affinities and specificities, highlighting the critical role of stereochemistry in molecular recognition. nih.gov

Modulation of DNA-Binding Affinity and Specificity by Polyamide Conjugates

The incorporation of this compound into polyamide conjugates has been shown to modulate their DNA-binding affinity and specificity. These effects are often dependent on the specific DNA sequence being targeted. nih.gov

The binding of a hairpin polyamide to the minor groove of DNA can stabilize the DNA duplex, leading to an increase in its melting temperature (T_m). This change in melting temperature (ΔT_m) is a measure of the polyamide's binding affinity. nih.gov Studies have shown that for certain DNA sequences, polyamides containing the (R)-β-amino-γ-turn can lead to a significant increase in DNA-duplex stabilization compared to those with other turn units. nih.govcaltech.edu For instance, in some cases, both enantiomeric forms of the β-amino-γ-turn have been found to increase the DNA-binding affinity of polyamides. nih.govnih.gov

To understand the unique contribution of the this compound turn, its performance has been compared to other commonly used turn units.

γ-Aminobutyric Acid (GABA): The substitution of the achiral γ-aminobutyric acid with chiral diaminobutyric acid derivatives generally enhances DNA binding affinity. figshare.comnih.gov Hairpin polyamides with a GABA turn serve as a baseline for evaluating the improvements offered by modified turns. nih.govcaltech.edu

(R)-2,4-Diaminobutyric Acid: This α-amino-γ-turn has been a standard for increasing the DNA-binding affinity of polyamides. nih.govfigshare.com Replacement of γ-aminobutyric acid with (R)-2,4-diaminobutyric acid can enhance DNA binding affinity significantly. figshare.com However, comparative studies have revealed that for some DNA sequences, polyamides with the this compound (β-amino-γ-turn) exhibit even higher binding affinities than those with the standard (R)-α-amino-γ-turn. nih.govcaltech.edunih.gov Conversely, for other sequences, the α-linked turn shows superior stabilization. nih.gov This highlights the sequence-context dependency of the turn unit's impact. nih.govacs.org For example, for the DNA sequence 5′-TGGGCA-3′, polyamides with both (S)- and (R)-β-turns showed slightly higher ΔT_m values than the polyamide with the (R)-α-turn. nih.gov However, for the sequence 5′-TGGGGA-3′, the (R)-α-turn resulted in a significantly higher ΔT_m than both β-turn enantiomers. nih.gov

| Polyamide Turn Unit | Target DNA Sequence: 5′-TGGGCA-3′ | Target DNA Sequence: 5′-TGGGGA-3′ |

|---|---|---|

| γ-aminobutyric acid (achiral) | 8.6 | Data not available |

| (R)-2,4-diaminobutyric acid (α-amino-γ-turn) | 13.2 | 9.1 |

| (S)-3,4-diaminobutyric acid (β-amino-γ-turn) | 13.3 | 6.7 |

| This compound (β-amino-γ-turn) | 13.6 | 6.8 |

Application in DNA Minor Groove Recognition Studies

The development of hairpin polyamides incorporating this compound has provided valuable tools for studying the principles of DNA minor groove recognition. nih.govacs.orgcaltech.eduacs.org These molecules serve as sophisticated probes to understand how non-covalent interactions between small molecules and DNA lead to sequence-specific binding. acs.org The ability to systematically vary the turn unit and observe the resulting changes in binding affinity and specificity offers deep insights into the energetic contributions of different structural motifs. nih.govfigshare.com Furthermore, these studies pave the way for the design of new molecules with enhanced DNA binding properties for potential applications in chemical biology and therapeutics. nih.govnih.gov The (R)-β-amine residue, in particular, has been identified as an attractive alternative for the construction of hairpin polyamide conjugates. nih.govcaltech.edunih.gov

Rational Design of DNA-Targeting Ligands

The rational design of small molecules that can recognize specific DNA sequences is a significant goal in chemical biology and medicinal chemistry. This compound has been effectively utilized as a "turn" unit in the architecture of hairpin pyrrole-imidazole (Py-Im) polyamides. acs.orgnih.govresearchgate.net These synthetic oligopeptides are programmed to bind to the minor groove of DNA with affinities and specificities that can rival those of natural transcription factors. nih.gov

Researchers have synthesized libraries of hairpin polyamides incorporating this compound to systematically investigate its impact on DNA recognition. acs.orgnih.gov These studies often compare its performance to other turn units, such as γ-aminobutyric acid (GABA) and (R)-2,4-diaminobutyric acid, to elucidate structure-activity relationships. acs.orgnih.gov The aim is to develop a predictable code for DNA recognition that can be applied to target any desired DNA sequence, thereby inhibiting disease-related gene expression at the genetic level. nih.gov The modular nature of these polyamides, inspired by natural products like distamycin, allows for systematic modifications to enhance their binding affinity and specificity. caltech.edu

Investigation of Polyamide-DNA Interactions

The incorporation of this compound into hairpin polyamides has a demonstrable effect on their interaction with DNA. acs.org Investigations have focused on quantifying the binding affinity and the stability of the resulting polyamide-DNA complexes. A key technique used in these studies is DNA melting temperature (Tm) analysis, where an increase in the melting temperature of the DNA duplex upon polyamide binding indicates a stabilizing interaction. acs.org

A study involving a library of eight hairpin polyamides with a this compound turn unit revealed that for certain DNA sequences, this modification leads to an increased DNA-binding affinity compared to polyamides with the standard (R)-2,4-diaminobutyric acid (α-amino-γ-turn). acs.orgnih.gov However, this enhancement is dependent on the specific sequence context of the DNA binding site. nih.gov

For example, biological assays have demonstrated that hairpin polyamides featuring the (R)-β-amino-γ-turn provided by this compound can effectively inhibit androgen receptor-mediated gene expression in cell culture. acs.orgnih.govcaltech.edu This activity is comparable to that of polyamides with the more established (R)-α-amino-γ-turn, suggesting that these novel polyamides are cell-permeable and can access their nuclear targets. acs.orgnih.govcaltech.edu

The structural basis for the enhanced binding and specificity imparted by this compound is a subject of ongoing research. Structural studies, such as those using NMR, help to elucidate the precise conformation of the polyamide-DNA complex and the role of the turn unit in optimizing the fit within the DNA minor groove. acs.orgcaltech.edu These investigations provide a deeper understanding of the molecular forces, including hydrogen bonding and van der Waals interactions, that govern the recognition process. caltech.edu

The table below summarizes the comparison of different turn units in hairpin polyamides from a key study.

| Turn Unit | Type | Relative DNA-Binding Affinity | Reference |

| γ-aminobutyric acid | γ-turn | Baseline | acs.org |

| (R)-2,4-diaminobutyric acid | α-amino-γ-turn | Standard for comparison | acs.org |

| This compound | β-amino-γ-turn | Increased for some sequences | acs.orgnih.gov |

| (S)-3,4-diaminobutyric acid | β-amino-γ-turn | Increased for some sequences | acs.orgnih.gov |

This data underscores the potential of this compound as a valuable component for fine-tuning the DNA-binding properties of synthetic polyamides, making it an attractive alternative for the construction of hairpin polyamide conjugates aimed at therapeutic applications. acs.orgnih.govcaltech.edu

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Isomer Differentiation

Chromatographic methods are essential for separating (R)-3,4-Diaminobutyric acid from its structural and stereoisomers, which is a significant challenge due to their identical molecular mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation and quantification of this compound and its isomers. mdpi.comresearchgate.net The key to successful separation lies in the development of specific chromatographic conditions and mass spectrometric parameters that can differentiate between these closely related compounds.

The primary challenge in analyzing diaminobutyric acid isomers is their identical molecular mass, which makes simple mass spectrometry insufficient for differentiation. diva-portal.org Therefore, chromatographic separation prior to detection is critical. Researchers have successfully developed methods to separate 3,4-diaminobutyric acid from isomers like 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG). mdpi.comnih.gov

Several chromatographic strategies are employed:

Reverse-Phase (RP) Chromatography: Often used in conjunction with pre-column derivatization, RP-HPLC with a C18 column can provide good separation of derivatized isomers. researchgate.nettandfonline.com The choice of mobile phase, including additives like formic acid, is crucial for achieving optimal resolution. diva-portal.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that can separate underivatized amino acids. mdpi.comesr.cri.nz This method avoids the complexities of derivatization but may present challenges in completely resolving all isomers, such as co-elution issues between certain compounds. researchgate.netesr.cri.nz

Chiral Chromatography: To separate enantiomers (R and S forms), specific chiral columns or chiral derivatizing agents are necessary. researchgate.netnih.gov This is essential for confirming the stereochemical purity of this compound.

Once separated by the liquid chromatography component, the isomers are detected by tandem mass spectrometry (MS/MS). By selecting specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, analysts can selectively quantify each isomer even if they are not perfectly separated chromatographically. tandfonline.comnih.gov For example, after derivatization with AQC, a general transition of m/z 459.1 > 119.08 is observed for diaminobutyric acid isomers, but specific diagnostic fragment ions can be used to distinguish them. tandfonline.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reverse-Phase C18 (e.g., AccQ-Tag Ultra C18, 1.7 µm) | Separates derivatized isomers based on hydrophobicity. | tandfonline.com |

| Mobile Phase | Gradient elution with water/methanol containing 0.01% formic acid. | Provides differential retention for isomers. | tandfonline.com |

| Derivatization | AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Increases retention on RP columns and enhances ionization. | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ for MS analysis. | ajol.info |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | Provides specificity and sensitivity by monitoring unique fragment ions for each isomer. | tandfonline.com |

Pre-column derivatization is a common strategy to improve the chromatographic separation and detection sensitivity of amino acids like this compound. mdpi.comresearchgate.net Derivatization serves two main purposes: it increases the molecular weight and hydrophobicity of the analyte, making it more suitable for reverse-phase chromatography, and it introduces a fluorescent or UV-active tag, enhancing detection limits. mdpi.com

Common derivatizing agents include:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC reacts with primary and secondary amines to form stable, highly fluorescent derivatives. nih.govusp.org This method is robust and widely used for the analysis of diaminobutyric acid isomers, providing excellent chromatographic separation on C18 columns and sensitive fluorescence or mass spectrometric detection. tandfonline.comnih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC): FMOC also reacts with amino groups to create fluorescent derivatives. researchgate.netfbise.edu.pk It is another effective agent for enhancing the analytical resolution of amino acids in complex samples. researchgate.net

The choice of derivatization agent can influence the stability of the derivative, the reaction conditions required, and the ultimate sensitivity of the assay. Both AQC and FMOC are well-established reagents that significantly improve the ability to resolve and quantify closely related isomers like this compound and 2,4-diaminobutyric acid. mdpi.comresearchgate.net

| Derivatizing Agent | Abbreviation | Reactive Group | Detection Method | Reference |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | Fluorescence / MS | usp.org |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary/Secondary Amines | Fluorescence / UV | fbise.edu.pk |

| Phenylisothiocyanate | PITC | Primary/Secondary Amines | UV | usp.org |

| Propyl chloroformate | PCF | Primary/Secondary Amines | MS | ajol.info |

Structural Elucidation and Stereochemical Assignment

Beyond separation, unequivocally confirming the molecular structure and specific stereochemistry of this compound is paramount, especially for synthetically derived material.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm that the correct molecular scaffold has been synthesized.

In a typical ¹H NMR spectrum of a diaminobutyric acid, signals corresponding to the protons on the carbon backbone (CH, CH₂) can be observed. researchgate.netmdpi.com The chemical shift (δ, reported in ppm), splitting pattern (e.g., triplet, multiplet), and integration (relative number of protons) of each signal provide detailed information about the connectivity of the atoms. For example, the proton on the chiral carbon (C3) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon (COO), the carbons bearing amino groups, and the methylene carbons. mdpi.com The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, confirming the presence of different functional groups. cdnsciencepub.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further validating the assigned structure.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 3.71 (t) | CH | mdpi.com |

| ¹H | 3.30-3.36 (m) | CH₂ (adjacent to N-acetyl) | mdpi.com |

| ¹H | 2.10 (m) | CH₂ (adjacent to CH) | mdpi.com |

| ¹³C | 174.65 | COO (Carboxyl) | mdpi.com |

| ¹³C | 52.37 | CH (alpha-carbon) | mdpi.com |

| ¹³C | 35.38 | CH₂ (gamma-carbon) | mdpi.com |

| ¹³C | 30.12 | CH₂ (beta-carbon) | mdpi.com |

Note: Chemical shifts are highly dependent on the solvent, pH, and specific derivative being analyzed. This table provides representative data for a related compound.

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, adding a high degree of confidence to its identification.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte with minimal fragmentation. ajol.info The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₄H₁₀N₂O₂), the expected monoisotopic mass is 118.0742 g/mol . Observing a peak at the corresponding mass-to-charge ratio (m/z) of 119.0820 for the [M+H]⁺ ion in HRMS analysis serves as strong evidence for the successful synthesis of the target compound. diva-portal.org In studies involving larger molecules incorporating this compound, such as polyamide conjugates, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry is often used to verify the mass of the final product, where the observed mass is compared to the calculated mass. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations of (R)-3,4-Diaminobutyric Acid-Containing Supramolecular Assemblies

This compound ((R)-DABA) has emerged as a valuable building block in the design of synthetic polyamides intended for sequence-specific recognition of the DNA minor groove. Molecular modeling and dynamics simulations play a crucial role in understanding the conformational behavior of these complex assemblies and their interactions with DNA.

The primary goal of these simulations is to complement experimental data, such as that obtained from thermal melting temperature analysis, to build a comprehensive picture of the binding event. researchgate.netcaltech.edu By modeling the polyamide-DNA complex in a simulated aqueous environment, researchers can analyze intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity and specificity. nih.govacs.org These computational approaches are instrumental in rationalizing experimental observations, such as why a polyamide with a β-amino group at the DABA turn might exhibit enhanced binding affinity compared to its α-amino counterpart for certain DNA sequences. science.gov

Interactive Table: Key Parameters in Molecular Dynamics Simulations of Polyamide-DNA Complexes

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER |

| Solvent Model | Representation of the solvent (usually water). | Explicit (e.g., TIP3P) or Implicit (e.g., Generalized Born) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Temperature | The simulated temperature of the system. | 300 K |

| Pressure | The simulated pressure of the system. | 1 atm |

Quantum Chemical Calculations of Conformational Preferences and Energetics

Quantum chemical calculations offer a powerful tool for dissecting the intrinsic conformational preferences and energetics of molecules like this compound and its derivatives at the electronic level. These methods, including ab initio and Density Functional Theory (DFT), can provide highly accurate information about molecular geometry, vibrational frequencies, and relative energies of different conformers. nih.govethernet.edu.et

While specific quantum chemical studies focusing solely on isolated this compound are not extensively reported in the reviewed literature, the principles of such calculations are well-established for related amino acids and their derivatives. ethernet.edu.et For example, calculations on similar molecules like 2,4-diaminobutyric acid (DAB) have been performed to determine atomic charges and conformational preferences within peptides. conicet.gov.ar These calculations are essential for developing accurate parameters for the force fields used in classical molecular dynamics simulations.

In the context of polyamides, quantum chemical calculations can be employed to:

Determine the preferred dihedral angles within the this compound turn unit.

Calculate the energy barriers for rotation around key single bonds, providing insight into the flexibility of the turn.

Analyze the electronic structure to understand how modifications, such as acetylation of the amino groups, affect the conformational landscape. nih.gov

Structure-Activity Relationship (SAR) Modeling for DNA Recognition Properties of Derived Polyamides

Structure-Activity Relationship (SAR) modeling is a critical component in the design and optimization of DNA-binding polyamides derived from this compound. SAR studies aim to correlate specific structural features of the polyamides with their DNA binding affinity and sequence specificity. nih.gov

The incorporation of this compound as a "β-amino-γ-turn" unit is a key structural modification that has been systematically studied. researchgate.netcaltech.edu Researchers have synthesized libraries of hairpin polyamides with both (R)- and (S)-3,4-diaminobutyric acid to probe the stereochemical requirements for effective DNA binding. caltech.edunih.gov Experimental techniques such as thermal melting temperature analysis are used to quantify the DNA-binding affinity of these polyamides. researchgate.netcaltech.edu

The data from these experiments form the basis of SAR models. For example, it has been observed that for certain DNA sequences, polyamides containing a this compound turn exhibit increased DNA-binding affinity compared to those with the more standard (R)-2,4-diaminobutyric acid turn. researchgate.netnih.gov This suggests that the positioning of the amino group at the β-carbon of the turn unit can lead to more favorable interactions within the DNA minor groove.

Furthermore, SAR studies have explored the effect of modifications to the DABA unit, such as acetylation of the amino group. researchgate.net These studies help to build a set of "recognition rules" that guide the design of new polyamides with improved properties for targeting specific DNA sequences. scispace.com While much of the SAR is derived from experimental data, computational modeling can play a predictive role by suggesting new modifications and prioritizing synthetic efforts.

Interactive Table: SAR Findings for this compound-Containing Polyamides

| Structural Modification | Effect on DNA Binding | Reference |

| (R)-3,4-DABA vs. (R)-2,4-DABA turn | Increased affinity for some sequences | researchgate.netnih.gov |

| (S)-3,4-DABA turn | Generally lower affinity than (R)-enantiomer | caltech.edu |

| Acetylation of β-amino group | Modulates binding affinity | researchgate.net |

Future Prospects and Emerging Research Areas

Development of Novel Synthetic Methodologies for Enantioenriched Access to (R)-3,4-Diaminobutyric Acid

The precise stereochemical control required for the synthesis of enantiopure this compound is a critical challenge that researchers are addressing through innovative enzymatic and asymmetric chemical methods. Access to this specific enantiomer is crucial as the biological activity and molecular recognition capabilities of chiral molecules are often highly dependent on their stereochemistry.

One promising approach involves the enzymatic desymmetrization of prochiral precursors. For instance, Lipase B from Candida antarctica has been effectively used as a catalyst for the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. nih.gov This biocatalytic method yields enantiopure monoamides, which serve as key intermediates for the synthesis of (R)-3,4-diaminobutanoic acid. nih.gov

Asymmetric Michael addition reactions represent another powerful strategy. researchgate.net Researchers have developed methods using chiral nickel(II) complexes of glycine (B1666218) Schiff bases with nitroalkenes to produce β-substituted α,γ-diaminobutyric acid derivatives with high diastereoselectivity. researchgate.net These reactions can be performed in environmentally benign aqueous conditions, offering a green chemistry approach. researchgate.net

Other stereoselective syntheses have been developed starting from readily available chiral precursors. For example, enantiomerically pure trans-5-oxohexahydropyrrolo[3,2-b]pyrroles have been synthesized from (R)-methionine, with the process involving a key stereoselective addition of a ketene (B1206846) acetal (B89532) to an acyliminium ion. nih.gov While this specific synthesis produces a different scaffold, the methodologies for controlling stereocenters are broadly applicable to the synthesis of complex amino acids like (R)-DABA. Similarly, syntheses starting from L-threonine and L-allothreonine have been developed to produce compatibly protected (2S,3R)- and (2S,3S)-diaminobutyric acids, respectively, demonstrating the utility of the chiral pool in accessing specific diastereomers. thieme-connect.com

The table below summarizes some of the emerging synthetic strategies.

| Starting Material | Key Reaction/Method | Product | Reference |

| Dimethyl 3-(benzylamino)glutarate | Enzymatic desymmetrization with Lipase B | (R)-3,4-Diaminobutanoic acid | nih.gov |

| Chiral Nickel(II) glycinate (B8599266) & nitroalkenes | Asymmetric Michael addition | β-substituted α,γ-diaminobutyric acid derivatives | researchgate.net |

| (R)-Methionine | Acyliminium ion chemistry | Enantiomerically pure trans-5-oxohexahydropyrrolo[3,2-b]pyrroles | nih.gov |

| L-Threonine / L-allothreonine | Mitsunobu reaction on hydrazides | Compatibly protected (2S,3R)- and (2S,3S)-diaminobutyric acids | thieme-connect.com |

These advanced synthetic methodologies are crucial for making enantiopure this compound more accessible for research and development in various fields.

Exploration of Alternative Bio-conjugation Strategies Utilizing this compound

The presence of two amine functionalities makes this compound an attractive linker for bioconjugation, enabling the connection of different molecular entities to create novel functional constructs. Its ability to be incorporated into peptides and other oligomers opens up possibilities for creating targeted drug delivery systems, self-adjuvanting vaccines, and other advanced biomaterials.

In the realm of peptide chemistry, the incorporation of DABA and its isomers into cyclic peptides is being investigated to create versatile platforms for bioconjugation. universiteitleiden.nl The side-chain amine of DABA can be used as a handle to attach other molecules, such as Toll-like receptor (TLR) ligands, to create synthetic vaccine candidates. universiteitleiden.nl This strategy allows for the precise orientation and combination of different functional moieties. universiteitleiden.nl Furthermore, peptide lipidation, a strategy to enhance the therapeutic properties of peptides, can utilize DABA. nih.gov The amino acid can serve as a scaffold to attach lipid moieties like PamnCys, which are TLR2 agonists, creating self-adjuvanting properties. nih.gov

Alternative ligation strategies are also being explored. While traditional methods often rely on cysteine-maleimide chemistry, the unique functionalities of DABA could be exploited in orthogonal click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions or strain-promoted cycloadditions, for more efficient and specific conjugations. universiteitleiden.nlnih.gov

| Conjugation Application | DABA Role | Attached Moiety | Resulting System | Reference |

| Targeted Drug Delivery | Biodegradable linker | Folic Acid | pH-responsive polymeric nanocarrier | dovepress.com |

| Synthetic Vaccines | Scaffold in cyclic peptide | Toll-like receptor (TLR) ligands | Multi-component immunomodulators | universiteitleiden.nl |

| Lipopeptide Therapeutics | Anchor for lipid attachment | PamnCys (TLR2 agonist) | Self-adjuvanting peptide drugs | nih.gov |

Advanced Applications in Molecular Recognition Systems Beyond Nucleic Acids

While (R)-2,4-diaminobutyric acid has been famously used in pyrrole-imidazole polyamides for the sequence-specific recognition of the DNA minor groove, researchers are now exploring the potential of the (R)-3,4-DABA isomer and other derivatives in more advanced molecular recognition systems. caltech.educaltech.edu The goal is to move beyond canonical DNA and target other biologically important macromolecules or to create synthetic receptors with novel binding properties.

The unique stereochemistry and spacing of the functional groups in (R)-3,4-DABA can influence the conformation of polyamide and peptidomimetic backbones. This has implications for binding affinity and specificity. Studies comparing hairpin polyamides containing this compound (a β-amino-γ-turn) with the standard (R)-2,4-diaminobutyric acid (an α-amino-γ-turn) have shown that the β-amino isomer can, for some DNA sequences, increase binding affinity. caltech.eduacs.org This suggests that the subtle change in the linker structure can be used to fine-tune recognition properties. caltech.edu

The principles of molecular recognition learned from polyamide-DNA interactions are being extended to target other systems. The ability to create ordered oligomers incorporating DABA allows for the design of synthetic receptors for proteins or other small molecules. By varying the sequence of recognition elements and the geometry of the backbone scaffold, it may be possible to create molecules that bind to protein surfaces, disrupting protein-protein interactions or inhibiting enzyme activity.

Furthermore, the integration of DABA into peptide structures can influence their secondary structure, such as promoting the formation of 310-helices or specific turns. explorationpub.com This structural control is fundamental for creating folded oligomers (foldamers) with well-defined three-dimensional shapes capable of complex molecular recognition tasks, mimicking the function of natural receptors and enzymes.

Integration into Peptidomimetic and Oligomer Chemistry for Functional Materials

This compound and its analogues are valuable components in the design of peptidomimetics and functional oligomers. By replacing canonical amino acids with DABA, chemists can create novel structures with enhanced stability, specific conformations, and unique functionalities for applications in materials science and therapeutics. mdpi.com

The ability of DABA-containing peptides to self-assemble is another emerging research area. Peptides designed with alternating hydrophobic and hydrophilic residues, including cationic residues like DABA, can self-assemble into well-ordered nanostructures such as fibers, which can form hydrogels. researchgate.net These functional materials have potential applications in 3D cell culture, tissue engineering, and controlled drug release. researchgate.netrsc.org The specific properties of the resulting material can be tuned by the amino acid sequence, including the placement and type of non-canonical amino acids like DABA.

The table below highlights the integration of DABA into different oligomeric systems.

| Oligomer Type | Role of DABA | Desired Property/Function | Potential Application | Reference |

| Peptide/Peptoid Hybrids | Cationic residue | Modulate hydrophobicity and cell selectivity | Antimicrobial agents | mdpi.com |

| Protegrin I Mimetics | Cationic residue | Potent antibacterial activity | Novel antibiotics | researchgate.net |

| Nucleopeptides | Spaced cationic/functionalizable residue | Nucleic acid binding and cell penetration | Gene modulation therapies | mdpi.com |

| Self-Assembling Peptides | Cationic/hydrophilic residue | Formation of β-sheet rich hydrogels | Tissue engineering, drug delivery | researchgate.net |

| Foldamers | Conformational constraint | Induce specific secondary structures (e.g., 310-helices) | Synthetic receptors, catalysts | explorationpub.com |

The continued exploration of this compound in these research areas promises to yield novel molecules and materials with significant scientific and therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical purity of (R)-3,4-Diaminobutyric acid in synthetic preparations?

- Methodological Answer : Stereochemical purity is critical for functional studies. Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cyclodextrin-based columns) to separate enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents or Mosher’s acid for derivatization, can also validate configuration. Always cross-validate with optical rotation measurements against literature standards .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) provides high sensitivity and specificity for quantification in complex samples, as demonstrated in metabolomic studies of structurally similar diaminobutyric acid isomers . For lower-resolution needs, reverse-phase HPLC with fluorescence detection (after pre-column derivatization using o-phthalaldehyde) is cost-effective.

Q. What IUPAC nomenclature guidelines ensure accurate representation of this compound in publications?

- Methodological Answer : Follow IUPAC Rule C-102.3 for numbering and stereodescriptors. The correct name is (R)-3,4-diaminobutanoic acid, with the (R)-configuration specified at the C3 position. Avoid abbreviations like "DAB" unless explicitly defined, as this acronym overlaps with 2,4-diaminobutyric acid, a distinct neurotoxic isomer .

Advanced Research Questions

Q. How should researchers design quantitative DNA footprinting experiments to study this compound-containing polyamides?

- Methodological Answer :

- Experimental Design : Maintain DNA concentrations ≥10× the total binding constant (Ka) of the ligand-DNA complex to avoid data compression. For polyamides with Ka ≥ 2×10<sup>10</sup> M<sup>−1</sup>, use DNA concentrations >50 pM to ensure reliable quantification .

- Controls : Include scramble-sequence DNA and unmodified polyamide controls to assess sequence specificity.

- Data Analysis : Use software like Quantitative Footprinting Analysis Suite (QFAS) to calculate binding constants and cooperativity.

Q. What conflicting hypotheses exist regarding the neurotoxic mechanisms of diaminobutyric acid isomers, and how can in vitro models resolve these?

- Methodological Answer :

- Hypotheses : (1) Neurotoxicity arises from NMDA receptor overactivation (supported by 2,4-DAB studies ); (2) Mitochondrial dysfunction via ROS overproduction (observed in β-N-methylamino-L-alanine analogs).

- Resolution Strategies :

- Use primary neuronal cultures to compare (R)-3,4-DAB with 2,4-DAB, monitoring intracellular Ca<sup>2+</sup> flux (Fura-2 AM dye) and mitochondrial membrane potential (JC-1 assay).

- Employ CRISPR-edited NMDA receptor knockout cell lines to isolate receptor-specific effects.

Q. How can microbial degradation pathways of this compound be optimized in environmental samples?

- Methodological Answer :

- Carbon Co-Supplementation : Co-supply 0.4% glucose to enhance degradation efficiency, as shown in rumen bacterial studies of 2,4-DAB .

- Anaerobic Enrichment : Use anaerobic chambers (e.g., Coy Labs) with N2/CO2/H2 (80:10:10) to mimic natural environments.

- Quantification : Track degradation via <sup>15</sup>N-labeled (R)-3,4-DAB and GC-MS analysis of metabolic byproducts (e.g., succinate semialdehyde).

Q. How do stereochemical differences in diaminobutyric acid isomers influence metabolic interactions in mammalian systems?

- Methodological Answer :

- Isotopic Tracing : Administer <sup>13</sup>C-labeled (R)-3,4-DAB and (S)-isomers to mice, followed by LC-MS/MS analysis of liver and serum metabolites.

- Enzyme Assays : Test isomer specificity of diamine oxidases (DAO) using recombinant human DAO and Amplex Red fluorescence assays.

- Findings : Preliminary data suggest (R)-3,4-DAB is preferentially metabolized to β-alanine in diabetic models, altering urea cycle intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported binding affinities of this compound-containing ligands?

- Resolution Strategy :

- Variable Control : Ensure consistent DNA concentrations across studies, as low DNA (<5 pM) artificially compresses Ka values .

- Buffer Conditions : Standardize ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize nonspecific binding.

- Collaborative Validation : Use round-robin assays with shared ligands and DNA sequences across labs.

Tables for Key Experimental Parameters

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| DNA concentration (footprinting) | ≥50 pM for Ka ≥ 2×10<sup>10</sup> M<sup>−1</sup> | |

| Glucose supplementation | 0.4% (w/v) for microbial degradation | |

| Chiral HPLC column | Cyclodextrin-based (e.g., ChiraDex®) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.